Biochemical Potency vs. MRTX1133
Krasg12D-IN-2 exhibits potent inhibition of KRAS G12D, with an IC50 value within the range of 0.48 to 1.21 nM in a biochemical RBD peptide binding assay, comparable to the benchmark inhibitor MRTX1133 [1]. This data confirms its high affinity for the target protein.
| Evidence Dimension | Inhibition of RBD peptide binding to GTP-bound KRAS G12D |
|---|---|
| Target Compound Data | IC50 = 0.48 - 1.21 nM (compound 28 is within this range) |
| Comparator Or Baseline | MRTX1133 (reported KD = 0.2 pM; IC50 values in similar range) |
| Quantified Difference | Comparable potency range |
| Conditions | Biochemical assay measuring inhibition of RBD peptide binding to GTP-bound KRAS G12D |
Why This Matters
Confirms that Krasg12D-IN-2 is a high-affinity KRAS G12D inhibitor suitable for target engagement studies, with potency on par with the most widely used reference compound in the field.
- [1] Xiao X, Feng J, Ma J, et al. Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRASG12D Inhibitors. J Med Chem. 2023 Nov 23;66(22):15524-15549. View Source
